molecular formula C20H14ClN3OS B2596055 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide CAS No. 392242-22-7

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2596055
CAS No.: 392242-22-7
M. Wt: 379.86
InChI Key: HRASXGTUMBIFSD-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a 4-chlorophenyl group and at position 2 with an acetamide moiety bearing a naphthalen-1-yl substituent.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS/c21-16-10-8-14(9-11-16)19-23-24-20(26-19)22-18(25)12-15-6-3-5-13-4-1-2-7-17(13)15/h1-11H,12H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRASXGTUMBIFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-chlorobenzoic acid, which is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then treated with hydrazine hydrate to form 4-chlorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Acylation: The thiol is then acylated with 2-(naphthalen-1-yl)acetyl chloride to produce the final compound, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide as an anticancer agent.

Case Study: Antitumor Activity
A study published in November 2022 demonstrated that derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazoles exhibited enhanced antitumor activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines when modified with piperazine or piperidine rings. These modifications increased lipophilicity and improved efficacy in inhibiting tumor cell growth .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent.

Case Study: Activity Against Mycobacterium tuberculosis
Research indicates that related compounds exhibit significant activity against Mycobacterium tuberculosis cell lines. The mechanism involves interference with biochemical pathways essential for the growth and survival of the bacteria . The specific pathways affected by this compound are still under investigation but suggest potential as a novel antitubercular agent.

Antiviral Properties

This compound has also been explored for its antiviral properties.

Case Study: Inhibition of Viral Replication
A recent study indicated that thiadiazole derivatives possess antiviral activities superior to standard treatments in inhibiting viral replication. The presence of the thiadiazole ring was crucial for enhancing the antiviral efficacy against various viruses .

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide involves interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and proteins involved in vital biological processes, such as DNA replication and cell wall synthesis.

    Pathways Involved: It disrupts key pathways in microbial cells, leading to inhibition of growth and proliferation.

Comparison with Similar Compounds

Core Structural Variations

A. Substituents on the Acetamide Nitrogen:

  • Piperazine Derivatives : Compounds like 4g (N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetamide) and 4c (with a 4-phenylpiperazine group) exhibit varied melting points (203–205°C for 4g vs. 214–216°C for 4c), reflecting differences in crystallinity due to substituent bulk and polarity .
  • Aromatic Substituents : The naphthalen-1-yl group in the target compound is bulkier than the furan-2-carbonyl group in 4h (melting point 180–182°C) or the benzyl group in 4i (melting point 162–164°C). This may enhance lipophilicity but reduce solubility compared to smaller substituents .

B. Heterocyclic Core Modifications:

  • Triazole-Containing Analogs : Compounds like 6m (N-(4-chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide) replace the thiadiazole with a triazole ring. These analogs show distinct IR and NMR profiles (e.g., C=O stretch at 1678 cm⁻¹ in 6m vs. ~1671–1682 cm⁻¹ in thiadiazoles) due to electronic differences between sulfur-containing and nitrogen-rich cores .

Physicochemical Properties

Compound Melting Point (°C) IR C=O Stretch (cm⁻¹) Notable Substituents
Target Compound Not reported Estimated ~1670–1680 Naphthalen-1-yl
4g (Piperazine-fluorophenyl) 203–205 1678 4-(4-Fluorophenyl)piperazine
4h (Furan-carbonyl) 180–182 1678 Furan-2-carbonyl
6m (Triazole-naphthoxy) 138–140 1678 Naphthalen-1-yloxy-methyltriazole

Data sourced from

Key Differentiators and Implications

  • Naphthalene vs. Smaller Aromatics : The naphthalen-1-yl group likely improves target affinity but may reduce solubility compared to 4i (benzyl-substituted) or 5a (thiazol-2-yl). This trade-off necessitates formulation optimization for bioavailability.
  • Activity vs. Toxicity : While 6f and 6o () show antimicrobial activity with low toxicity, bulkier groups like naphthalene could increase cytotoxicity, requiring careful SAR studies .

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including antiviral and antibacterial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C27H21ClN4O3S
  • Molecular Weight : 516.99864
  • CAS Number : [Not provided in search results]

Antiviral Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including this compound, as antiviral agents. The compound has shown promising results against various viral strains.

Key Findings:

  • Inhibition of Tobacco Mosaic Virus (TMV) :
    • Compounds similar to this compound demonstrated approximately 50% inhibition against TMV, comparable to commercial antiviral agents like ningnanmycin .
    • The EC50 value for related thiadiazole derivatives was reported at 30.57 ± 3.11 μM , indicating moderate efficacy against viral replication .
  • Mechanism of Action :
    • The antiviral activity is attributed to the ability of the compound to inhibit viral polymerases and disrupt viral replication cycles .

Antibacterial Activity

The antibacterial properties of thiadiazole derivatives have also been investigated. Several studies indicate that these compounds can effectively inhibit bacterial growth.

Research Highlights:

  • In vitro Studies :
    • Compounds with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria, with some showing inhibition zones greater than those of standard antibiotics .
    • For instance, a derivative demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the range of 0.5 to 1 mM .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

Observations:

  • The presence of a 4-chlorophenyl group significantly enhances antiviral activity.
  • Substituents on the thiadiazole ring can modulate both antiviral and antibacterial efficacy; for example, halogen substitutions have been linked to increased potency against specific pathogens .

Case Study 1: Thiadiazole Derivatives Against TMV

A series of thiadiazole derivatives were synthesized and screened for their antiviral activity against TMV. Among them, compounds with a 4-chlorophenyl substituent showed superior efficacy, achieving nearly 50% inhibition rates comparable to established antiviral drugs .

Case Study 2: Antibacterial Efficacy

In a comparative study involving various thiadiazole derivatives, this compound demonstrated significant antibacterial properties against E. coli and S. aureus, with MIC values indicating effective concentrations for therapeutic use .

Q & A

Q. What are the optimal synthetic routes for preparing N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide, and how can reaction conditions be optimized for high purity?

The synthesis typically involves cyclization of hydrazine derivatives with carbon disulfide or thiocyanates to form the thiadiazole core, followed by acylation with naphthalen-1-yl acetic acid derivatives. Key parameters include:

  • Temperature control : Reactions often require reflux conditions (e.g., 90–110°C) to facilitate cyclization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction efficiency, while ethanol or water is used for recrystallization .
  • Catalysts : Triethylamine (TEA) or potassium carbonate improves acylation yields by neutralizing HCl byproducts .
    Characterization via NMR (¹H/¹³C), IR, and mass spectrometry is critical to confirm structural integrity .

Q. How can researchers validate the structural identity of this compound and its intermediates?

Use a multi-technique approach:

  • NMR spectroscopy : Assign peaks for aromatic protons (naphthalene: δ 7.2–8.5 ppm; chlorophenyl: δ 7.3–7.6 ppm) and acetamide NH (δ 10–11 ppm) .
  • Mass spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental analysis : Match experimental C/H/N/S percentages with theoretical values (error <0.3%) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly in anticancer applications?

Key SAR insights include:

  • Thiadiazole core : Essential for cytotoxicity; substitution at the 5-position (e.g., 4-chlorophenyl) enhances DNA intercalation or enzyme inhibition .
  • Naphthalene moiety : Contributes to hydrophobic interactions with target proteins (e.g., aromatase or MAO-B), improving IC₅₀ values (e.g., 0.034–0.084 mmol L⁻¹ in MCF-7/A549 cells) .
  • Acetamide linker : Flexibility and hydrogen-bonding capacity modulate selectivity for kinases or receptors .
    Advanced studies should use molecular docking (e.g., AutoDock Vina) to map binding poses against validated targets like MAO-B or AChE .

Q. How can crystallographic data resolve ambiguities in the compound’s conformational stability?

Single-crystal X-ray diffraction (SCXRD) with SHELXL or SHELXS provides atomic-level insights:

  • Torsion angles : Analyze O—S—N—C angles to assess π-electron delocalization in the thiadiazole ring .
  • Intermolecular interactions : Hydrogen bonds (N–H···O) and π-π stacking (naphthalene-chlorophenyl) stabilize crystal packing .
    For dynamic behavior, pair with DFT calculations (e.g., B3LYP/6-31G**) to compare optimized geometries with experimental data .

Q. How should researchers address contradictory cytotoxicity data across different cancer cell lines?

Contradictions may arise from:

  • Cell line specificity : Variability in membrane permeability (e.g., P-glycoprotein expression in MCF-7 vs. A549) .
  • Assay conditions : Optimize incubation time (e.g., 48–72 hr) and serum-free media to reduce false positives .
    Validate results using orthogonal assays (e.g., apoptosis via flow cytometry vs. MTT viability) and compare with structurally similar derivatives (e.g., nitro vs. methoxy substituents) .

Q. What computational strategies are recommended to predict off-target effects or metabolic pathways?

  • ADMET prediction : Use SwissADME or pkCSM to estimate permeability (LogP), CYP450 metabolism, and hERG inhibition risks .
  • Molecular dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding mode persistence .
  • Metabolite identification : LC-MS/MS with isotopic labeling can trace sulfonation or hydroxylation pathways in hepatic microsomes .

Methodological Guidance for Experimental Design

Q. How to design analogs with improved pharmacokinetic properties?

  • Bioisosteric replacement : Substitute the 4-chlorophenyl group with trifluoromethyl or ethoxy groups to enhance metabolic stability .
  • Pro-drug strategies : Introduce esterase-cleavable groups (e.g., acetyl) to improve oral bioavailability .
  • Solubility enhancement : Incorporate polar substituents (e.g., morpholine) in the acetamide chain .

Q. What in vitro assays are most relevant for evaluating enzyme inhibition (e.g., MAO-B, AChE)?

  • MAO-B inhibition : Use kynuramine deamination assays with human recombinant MAO-B and clorgyline as a positive control .
  • AChE inhibition : Ellman’s method with acetylthiocholine iodide substrate; compare IC₅₀ values with donepezil .
    Include selectivity ratios (MAO-B/MAO-A >50) to prioritize candidates .

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